molecular formula C8H6F2O2 B11724647 3',4'-Difluoro-2-hydroxyacetophenone

3',4'-Difluoro-2-hydroxyacetophenone

Cat. No.: B11724647
M. Wt: 172.13 g/mol
InChI Key: HAVVMASNZMVOKG-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3’,4’-difluoro-2-hydroxybenzoic acid, while reduction of the carbonyl group can yield 3’,4’-difluoro-2-hydroxybenzyl alcohol .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Difluoro-2-hydroxyacetophenone is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific reactivity and biological activity. The fluorine atoms increase the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2

InChI Key

HAVVMASNZMVOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)F)F

Origin of Product

United States

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